
4-Chloro-2-methyl-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. The process can be summarized as follows:
Starting Material: 4-Chloro-2-methylpyridine.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 4-chloro-2-methyl-6-aminopyridine.
Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridines depending on the nucleophile used.
Carboxylic Acids: Oxidation of the methyl group results in the formation of 4-chloro-2-carboxy-6-nitropyridine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitro and chloro substituents on biological activity and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-6-nitropyridine depends on its chemical reactivity and the specific application. For instance:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitro group, which increases the electrophilicity of the carbon atom.
Reduction: The nitro group undergoes reduction through a series of electron transfer steps, ultimately forming an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species such as alcohols and aldehydes before yielding the carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-dimethyl-3-nitropyridine: Similar structure but with an additional methyl group at the 6-position.
2-Chloro-4-methyl-5-nitropyridine: The positions of the chlorine and nitro groups are different.
2-Methyl-4-nitropyridine N-oxide: Contains an N-oxide group instead of a chlorine atom.
Uniqueness
4-Chloro-2-methyl-6-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring allows for a wide range of chemical transformations and functionalizations.
Eigenschaften
Molekularformel |
C6H5ClN2O2 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
4-chloro-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
InChI-Schlüssel |
HKFQYWDDJXMBJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


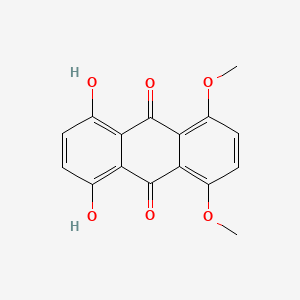
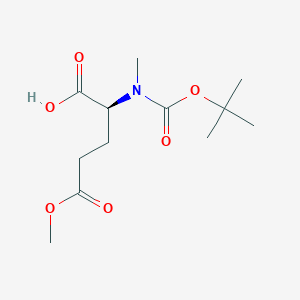


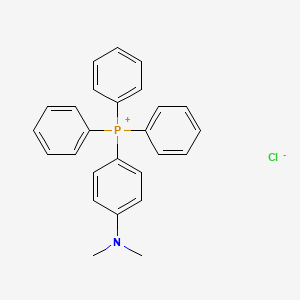

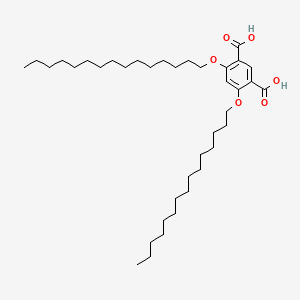
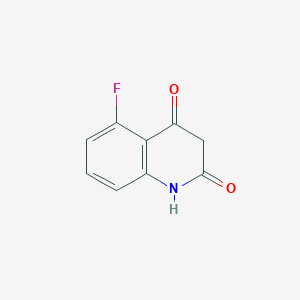
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
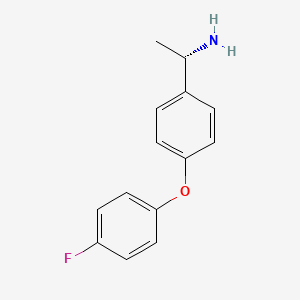
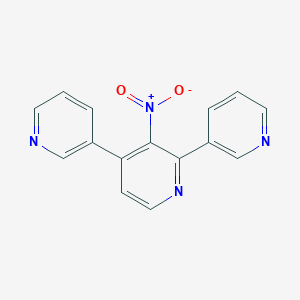
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
